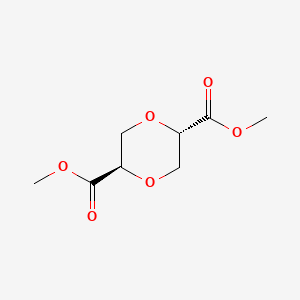

dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate, also known as DMDX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. DMDX is a chiral molecule that has two stereoisomers, namely (2S,5R) and (2R,5S). The (2S,5R) isomer has been found to exhibit more potent biological activity than the (2R,5S) isomer.

Aplicaciones Científicas De Investigación

Green Synthesis and Environmental Applications

- Ionic Liquid Promoted Synthesis : A study by Dadhania, Patel, and Raval (2017) explored the use of carboxy functionalized ionic liquid under microwave irradiation for synthesizing 1,8-dioxo-octahydroxanthene derivatives, demonstrating an environmentally benign procedure that combines the advantages of ionic liquid and microwave irradiation for high yields and easy operation (Dadhania, Patel, & Raval, 2017).

Corrosion Inhibition

- Inhibition Performances of Spirocyclopropane Derivatives : Research by Chafiq et al. (2020) on spirocyclopropane derivatives, including 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, revealed these compounds as effective corrosion inhibitors for mild steel in acidic solutions, highlighting their potential in materials science (Chafiq et al., 2020).

Chemical Synthesis and Material Science

- Preparation from D-Mannitol : Ley and Michel (2003) described the large-scale synthesis of a compound similar to dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate from D-mannitol, offering a stable alternative to glyceraldehyde acetonide and paving the way for its use in chemical synthesis (Ley & Michel, 2003).

- Heterogeneously Catalysed Condensations : Deutsch, Martin, and Lieske (2007) investigated the acid-catalysed condensation of glycerol with various aldehydes and acetals to produce [1,3]dioxan-5-ols, demonstrating the role of solid acids in catalyzing these reactions for potential novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

Advanced Material Applications

- Synthesis and Solid-State Structures : Pomerantz, Amarasekara, and Dias (2002) explored the synthesis and structural analysis of dimethyl 2,2'-bithiophenedicarboxylates, providing insight into their solid-state conformations and potential applications in materials science (Pomerantz, Amarasekara, & Dias, 2002).

Propiedades

IUPAC Name |

dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-11-7(9)5-3-14-6(4-13-5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJFNYOCDXQECS-OLQVQODUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC(CO1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CO[C@@H](CO1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide oxalate](/img/structure/B2856171.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2856175.png)

![butyl 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2856183.png)

![[(4-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2856186.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2856187.png)

![3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid](/img/structure/B2856188.png)

![2-(Difluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2856189.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2856192.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2856194.png)